Mephenytoin

Descripción general

Descripción

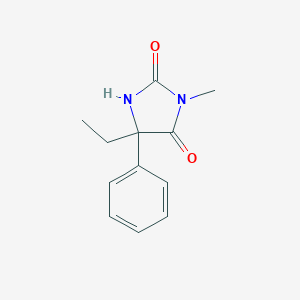

Mefenitoína, comercializada como Mesantoin por Novartis, es un derivado de la hidantoína utilizado como anticonvulsivo. Se introdujo aproximadamente 10 años después de la fenitoína, a finales de la década de 1940. La mefenitoína se utiliza principalmente para el tratamiento de la epilepsia parcial refractaria. El metabolito significativo de la mefenitoína es el nirvanol (5-etil-5-fenilhidantoína), que fue la primera hidantoína utilizada brevemente como hipnótico .

Mecanismo De Acción

El mecanismo de acción de la mefenitoína no se conoce con certeza, pero una investigación exhaustiva sugiere que su principal mecanismo es bloquear los canales de sodio neuronales dependientes de la frecuencia, el uso y el voltaje. Esta acción limita la activación repetitiva de los potenciales de acción, estabilizando así la membrana neuronal y previniendo la propagación de la actividad convulsiva .

Aplicaciones Científicas De Investigación

La mefenitoína tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la reactividad de las hidantoínas y sus derivados.

Biología: Se investiga por sus efectos sobre los canales de sodio neuronales y su papel en la modulación de la excitabilidad neuronal.

Medicina: Se utiliza principalmente como anticonvulsivo para tratar la epilepsia parcial refractaria. También se ha estudiado por su posible uso en otros trastornos neurológicos.

Industria: Se utiliza en el desarrollo de nuevos fármacos anticonvulsivos y como compuesto de referencia en estudios farmacocinéticos

Análisis Bioquímico

Biochemical Properties

Mephenytoin is known to target sodium channel protein type 5 subunit alpha . It is metabolized by several enzymes including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .

Cellular Effects

This compound has been found to be useful in the treatment of epilepsy . The primary site of action is the motor cortex where spread of seizure activity is inhibited . Possibly by promoting sodium efflux from neurons, this compound tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .

Molecular Mechanism

The mechanism of action of this compound is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials .

Temporal Effects in Laboratory Settings

This compound has many toxic responses and adverse effects that have been documented. Rash, nausea, vomiting, lethargy, ataxia, dizziness, nystagmus, somnolence, tremors, diplopia, depression, nervousness, and irritability are common side effects . Many seem dose-related, while others appear to be symptoms of a this compound hypersensitivity reaction .

Dosage Effects in Animal Models

In the first study, a number of experiments were described in dogs and rabbits, and the effects of phenytoin on the vagus nerve function, respiration and blood pressure were analyzed . A dose range of 5, 10, 15, 20 and 25 mg phenytoin per kg produced a dose-dependent decrease of blood pressure .

Metabolic Pathways

This compound is metabolized by several enzymes including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .

Transport and Distribution

It is known that this compound targets sodium channel protein type 5 subunit alpha , suggesting that it may be transported to regions of the cell where these channels are present.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

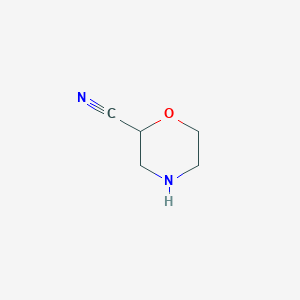

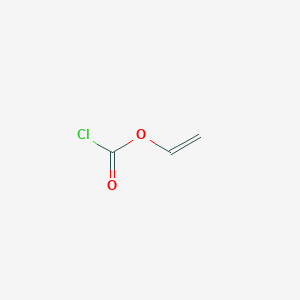

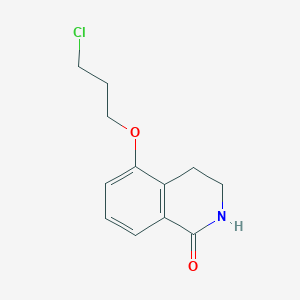

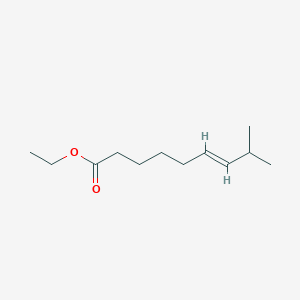

La mefenitoína se puede sintetizar mediante la condensación de benzilo con urea en presencia de etóxido de sodio, seguida de ciclización y posterior alquilación con yoduro de etilo. Las condiciones de reacción suelen implicar calentamiento y reflujo para facilitar la formación del anillo imidazolidina .

Métodos de producción industrial

La producción industrial de mefenitoína implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

La mefenitoína experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La mefenitoína se puede oxidar para formar metabolitos hidroxilados.

Reducción: Las reacciones de reducción pueden convertir la mefenitoína en sus correspondientes derivados dihidro.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo fenilo o en el anillo imidazolidina.

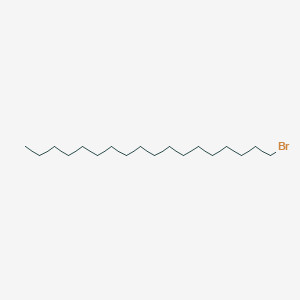

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.

Principales productos formados

Oxidación: Derivados de mefenitoína hidroxilados.

Reducción: Derivados de mefenitoína dihidro.

Sustitución: Derivados de mefenitoína halogenados.

Comparación Con Compuestos Similares

Compuestos similares

Fenitoína: Otro derivado de la hidantoína utilizado como anticonvulsivo. Se introdujo antes que la mefenitoína y se utiliza ampliamente para varios tipos de convulsiones.

Nirvanol: El metabolito significativo de la mefenitoína, conocido por sus propiedades hipnóticas pero también por su toxicidad.

Etoína: Otro derivado de la hidantoína con propiedades anticonvulsivas similares pero con perfiles farmacocinéticos diferentes

Singularidad de la mefenitoína

La mefenitoína es única debido a su polimorfismo de hidroxilación específico, que afecta su metabolismo y farmacocinética. Este polimorfismo la convierte en un compuesto interesante para estudiar las variaciones genéticas en el metabolismo de los fármacos. Además, su uso a menudo se considera solo después de que otros anticonvulsivos menos tóxicos han fallado, destacando su papel como opción de tratamiento secundario .

Propiedades

IUPAC Name |

5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023257 | |

| Record name | Mephenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water. One gram dissolves in about 16 ml 95% ethanol., 9.70e-01 g/L | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of mephenytoin is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is assoc with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/ | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

50-12-4 | |

| Record name | (±)-Mephenytoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephenytoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mephenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephenytoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENYTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R420KW629U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 to 137 °C, 135 °C | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

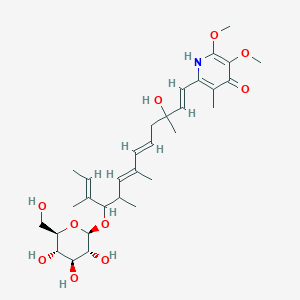

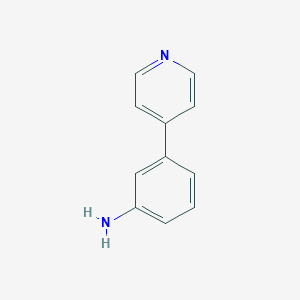

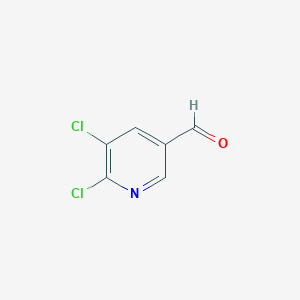

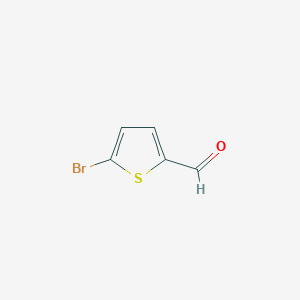

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)